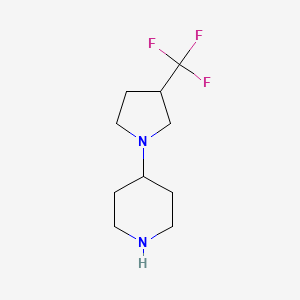

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMKTYYZQOQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation via [3+2]-Azomethine Ylid Cycloaddition

An E-olefin intermediate undergoes a [3+2]-azomethine ylid cycloaddition with an ylid precursor to form the pyrrolidine ring with predominantly trans-stereochemistry.

This reaction is performed in an inert solvent (e.g., dichloromethane, toluene, or THF) and activated by one or more of the following: acid catalyst (e.g., TFA), desilylating agent (e.g., silver fluoride), or heating.

The resulting pyrrolidine intermediate is a racemate and requires resolution for enantiomeric purity.

Coupling with Piperidine Amines

The amine intermediate (piperidine derivative) is reacted with the pyrrolidine acid intermediate under standard peptide coupling conditions.

Coupling reagents and conditions are chosen to optimize yield and minimize racemization.

Resolution of Racemic Mixtures

Resolution of racemic acid intermediates or final compounds is achieved by:

Formation of diastereomeric derivatives using enantiomerically pure reagents.

Separation of diastereomers by physical methods.

Cleavage to regenerate the resolved acid or amine.

Alternatively, preparative chiral HPLC is used to separate enantiomers directly.

Hydrolysis and Deprotection

Hydrolysis of protected intermediates is performed in the presence of water-miscible organic co-solvents such as 1,4-dioxane or THF.

Heating may be applied to assist the hydrolysis process.

Synthesis of Trifluoromethyl-Substituted Pyrrolidines

In related synthetic pathways for pyrrolidine derivatives bearing trifluoromethyl groups, the following approach is noted:

Starting from substituted benzaldehydes or acetophenones, Knoevenagel condensation with diethyl malonate is performed to generate diesters.

Michael addition with potassium cyanide (KCN) in ethanol, followed by hydrolysis and decarboxylation, affords nitrile esters.

Hydrolysis under acidic or basic conditions yields succinic acid derivatives.

These are converted to succinimides by reaction with urea and subsequently reduced with borane in THF to obtain pyrrolidines.

The pyrrolidines are then coupled with sulfone-containing heterocycles (such as triazinyl sulfone intermediates) to yield complex analogues.

For trifluoromethyl-substituted analogues, appropriate trifluoromethylated starting materials or intermediates are incorporated at the pyrrolidine ring formation stage.

Research Findings and Data

The synthetic routes described have been applied to prepare a variety of pyrrolidinyl-piperidine derivatives, including those with trifluoromethyl substitution. Key findings include:

The [3+2]-azomethine ylid cycloaddition is effective in constructing the pyrrolidine ring with high stereochemical control.

Resolution of racemic mixtures is crucial for obtaining biologically active enantiomers.

The use of trifluoromethyl groups enhances the pharmacological profile of the compounds, including improved receptor selectivity and metabolic stability.

Coupling reactions proceed efficiently under mild conditions with good yields.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Description | Conditions/Agents | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | [3+2]-azomethine ylid cycloaddition | Solvent: DCM, toluene, or THF; Catalyst: TFA or AgF; Heating | Produces racemic mixture, mostly trans-stereochemistry |

| Coupling with piperidine amine | Amide bond formation between acid and amine | Standard peptide coupling reagents | High yield, mild conditions |

| Resolution of racemates | Diastereomeric derivative formation or chiral HPLC | Enantiomerically pure reagents or chiral stationary phase | Essential for enantiomerically pure product |

| Hydrolysis and deprotection | Removal of protecting groups | Water-miscible solvents (1,4-dioxane, THF); Heating | Facilitates conversion to free acid or amine |

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group plays a crucial role in modulating the compound's activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences between 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine and analogous compounds:

Key Observations :

- Aromatic vs. Saturated Rings : Compounds with aromatic substituents (e.g., phenyl or pyrazole) exhibit stronger π-π interactions compared to the saturated pyrrolidine in the target compound. This could influence target binding in enzyme pockets .

- Electron-Withdrawing Effects : The -CF₃ group on pyrrolidine (target compound) may create localized polarity, while -CF₃ on aromatic rings (e.g., phenyl in ) enhances overall electron-withdrawing effects across the conjugated system.

Physicochemical Properties

Key Observations :

- Basicity : The pyrazole-containing compound has a higher predicted pKa (9.78) due to its aromatic nitrogen atoms, which may remain protonated under physiological conditions. The target compound’s pyrrolidine likely has a lower pKa (~8.5), affecting its ionization state and membrane permeability.

Biological Activity

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine, a compound featuring a trifluoromethyl group and a piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14F3N2. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antibacterial Activity : Compounds with piperidine and pyrrolidine moieties have shown promise in inhibiting bacterial growth.

- TRPV1 Modulation : Some derivatives have been identified as selective TRPV1 receptor ligands, which are involved in pain sensation and inflammatory responses .

- Cancer Therapeutics : Certain piperidine derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:

| Modification Type | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Significant loss of activity |

| Removal of nitrogen from the pyridine ring | Loss of inhibitory potency |

| Substitution at the piperidine position | Variability in potency based on steric hindrance |

These modifications highlight the importance of specific functional groups in maintaining the compound's biological efficacy.

Case Study 1: TRPV1 Antagonism

A study identified this compound derivatives as effective TRPV1 antagonists. High-throughput screening revealed that these compounds could inhibit TRPV1 activity at submicromolar concentrations, making them potential candidates for pain management therapies .

Case Study 2: Antibacterial Properties

In another investigation, derivatives of piperazine and piperidine were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain analogs exhibited potent antibacterial activity without significant cytotoxicity to human cells, indicating a favorable therapeutic index .

Case Study 3: Cancer Cell Cytotoxicity

Research into the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells showed that some compounds induced apoptosis more effectively than traditional chemotherapeutics like bleomycin. This suggests that structural modifications leading to more complex three-dimensional shapes may enhance binding interactions with cellular targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

- Use of polar aprotic solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate pyrrolidine-piperidine coupling .

- Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires temperature control (0–25°C), stoichiometric excess of trifluoromethyl-pyrrolidine derivatives, and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are results validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and trifluoromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns.

- Cross-validation with computational tools (e.g., PubChem’s spectral libraries) ensures accuracy .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H314, H335 hazards). Work under fume hoods to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Follow GHS guidelines for flammability (H228) and toxicity (H301) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for reaction pathways (e.g., piperidine ring functionalization) .

- Molecular Docking : Simulate binding affinities to targets like GPCRs or enzymes using AutoDock Vina. Validate with experimental IC values from in vitro assays .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Methodological Answer :

- Cross-Lab Validation : Replicate experiments using standardized protocols (e.g., ISO guidelines).

- Meta-Analysis : Compare datasets from PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. How can Design of Experiments (DoE) optimize reaction conditions for novel derivatives?

- Methodological Answer :

- Factorial Design : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors.

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield/purity. Tools like Minitab or JMP streamline analysis .

Q. What in vitro/in vivo assays are suitable for evaluating its biological activity?

- Methodological Answer :

- In Vitro : Use enzyme inhibition assays (e.g., fluorescence-based) for kinases or proteases.

- In Vivo : Assess pharmacokinetics (PK) in rodent models via LC-MS/MS plasma profiling. Prioritize ADMET properties (BBB permeability, CYP inhibition) using SwissADME .

Q. How does structural modification (e.g., substituent variation) influence pharmacological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the pyrrolidine 3-position or piperidine 4-position.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity. Pair with CoMFA/CoMSIA for 3D-QSAR insights .

Q. What challenges arise during scale-up from lab to pilot production?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.